molecular formula C13H12N6O B8383362 1,3-Bis(pyridin-3-ylmethyleneamino)urea

1,3-Bis(pyridin-3-ylmethyleneamino)urea

Cat. No.: B8383362
M. Wt: 268.27 g/mol
InChI Key: AHWCYPOAKSNDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(pyridin-3-ylmethyleneamino)urea is a diaryl urea derivative characterized by two pyridin-3-ylmethyleneamino substituents symmetrically attached to a urea core. The pyridine rings introduce nitrogen-containing aromatic systems, which may enhance hydrogen-bonding interactions and solubility in polar solvents compared to purely hydrocarbon-substituted ureas.

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

1,3-bis(pyridin-3-ylmethylideneamino)urea

InChI

InChI=1S/C13H12N6O/c20-13(18-16-9-11-3-1-5-14-7-11)19-17-10-12-4-2-6-15-8-12/h1-10H,(H2,18,19,20)

InChI Key

AHWCYPOAKSNDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)NN=CC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Biofilm Inhibition Data for BPU ()
Compound Biofilm pH Change (16 µg/mL) EPS Inhibition (CLSM)
BPU 5.8 → 6.2 (±0.1 SD) Significant reduction
This compound Not reported Not reported
Table 2: Structural and Functional Group Comparison
Compound Core Structure Substituents Key Functional Properties
BPU Diaryl urea -CF₃ groups (electron-withdrawing) High electronegativity, lipophilic
This compound Diaryl urea Pyridine rings (H-bond acceptors) Enhanced solubility, coordination potential
Bis(2,5,6-trimethoxypyridin-3-yl)methane Methane bridge Methoxy-pyridine groups Lower polarity, limited H-bonding

Research Findings and Implications

  • Electron-Withdrawing vs. H-Bonding Groups : BPU’s -CF₃ substituents likely enhance membrane permeability and target binding in hydrophobic bacterial environments. Pyridine analogs, while less lipophilic, may interact with polar residues in bacterial enzymes or DNA .
  • Urea Core vs. Alternative Bridges: The urea backbone in both BPU and this compound provides a rigid, planar structure conducive to intermolecular interactions. Methane-bridged pyridines () lack this advantage, highlighting the urea group’s importance in bioactivity.
  • Knowledge Gaps: Direct experimental data on this compound’s antimicrobial efficacy, solubility, and stability are absent in the provided evidence. Future studies should quantify its biofilm inhibition and compare it to BPU’s performance.

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